molecular formula C15H15N B3177267 9,9-Dimethyl-9H-fluoren-3-amine CAS No. 1421789-14-1

9,9-Dimethyl-9H-fluoren-3-amine

Cat. No.: B3177267
CAS No.: 1421789-14-1
M. Wt: 209.29 g/mol
InChI Key: GAGIQOAHYUJVFT-UHFFFAOYSA-N
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Description

9,9-Dimethyl-9H-fluoren-3-amine: is an organic compound with the molecular formula C15H15N and a molecular weight of 209.29 g/mol . It is a derivative of fluorene, characterized by the presence of two methyl groups at the 9-position and an amine group at the 3-position. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dimethyl-9H-fluoren-3-amine typically involves the methylation of fluorene followed by amination. One common method involves the reaction of fluorene with dimethyl carbonate in the presence of an alkaline substance to introduce the methyl groups . The resulting 9,9-dimethylfluorene is then subjected to amination using suitable amine sources under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to ensure high yield and purity. The compound is typically produced in specialized chemical manufacturing facilities equipped with the necessary safety and environmental controls .

Chemical Reactions Analysis

Types of Reactions: 9,9-Dimethyl-9H-fluoren-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include fluorenone derivatives, substituted fluorenes, and various amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9,9-Dimethyl-9H-fluoren-3-amine involves its interaction with molecular targets through its amine group. The compound can form hydrogen bonds and other interactions with various biomolecules, influencing their structure and function. In materials science, its unique electronic properties contribute to its effectiveness in applications such as organic semiconductors and nonlinear optical materials .

Comparison with Similar Compounds

Uniqueness: 9,9-Dimethyl-9H-fluoren-3-amine is unique due to the specific positioning of its amine group, which imparts distinct chemical and physical properties. This positioning affects its reactivity and interactions with other molecules, making it valuable in specific research and industrial applications .

Properties

IUPAC Name

9,9-dimethylfluoren-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-15(2)13-6-4-3-5-11(13)12-9-10(16)7-8-14(12)15/h3-9H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGIQOAHYUJVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)N)C3=CC=CC=C31)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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